(2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazol-4-yl)(pyridazin-3-yl)(tetrahydrofuran-2-yl)methanol
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Overview
Description
The compound (2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazol-4-yl)(pyridazin-3-yl)(tetrahydrofuran-2-yl)methanol is a complex organic molecule featuring multiple functional groups, including a cyclopropyl group, a dimethylisoxazole ring, a benzimidazole core, a pyridazine ring, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Dimethylisoxazole Ring: The dimethylisoxazole ring can be synthesized via a [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives.
Construction of the Benzimidazole Core: The benzimidazole core can be formed through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced via nucleophilic substitution reactions involving tetrahydrofuran derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups targeted. For example, oxidation of the benzimidazole moiety could yield benzimidazole N-oxides, while reduction of nitro groups could yield amines .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis .
Biology
In biology, the compound may be investigated for its potential as a bioactive molecule.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development .
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, for example, the compound could exert its effects by binding to specific enzymes or receptors, thereby inhibiting their activity. The benzimidazole ring is known to interact with various biological targets, including DNA and proteins .
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethylisoxazol-4-yl)benzene-1,2-diol: This compound shares the dimethylisoxazole ring and has been studied for its crystal structure and biological activities.
Ethyl 2-((4-(3,5-dimethylisoxazol-4-yl)-2,6-difluorophenyl)amino)benzoate: This compound also contains the dimethylisoxazole ring and has been investigated for its potential therapeutic applications.
Uniqueness
The uniqueness of (2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazol-4-yl)(pyridazin-3-yl)(tetrahydrofuran-2-yl)methanol lies in its complex structure, which combines multiple functional groups and heterocyclic rings.
Properties
Molecular Formula |
C24H25N5O3 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
[2-cyclopropyl-6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-benzimidazol-4-yl]-(oxolan-2-yl)-pyridazin-3-ylmethanol |
InChI |
InChI=1S/C24H25N5O3/c1-13-21(14(2)32-29-13)16-11-17(22-18(12-16)26-23(27-22)15-7-8-15)24(30,20-6-4-10-31-20)19-5-3-9-25-28-19/h3,5,9,11-12,15,20,30H,4,6-8,10H2,1-2H3,(H,26,27) |
InChI Key |
NOLOEUZMYMVHJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=C3C(=C2)NC(=N3)C4CC4)C(C5CCCO5)(C6=NN=CC=C6)O |
Origin of Product |
United States |
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